Product packaging for 6-tert-Butyltetralin(Cat. No.:CAS No. 42044-26-8)

6-tert-Butyltetralin

Cat. No.: B14003728
CAS No.: 42044-26-8
M. Wt: 188.31 g/mol
InChI Key: XCYVLZXWLBLNID-UHFFFAOYSA-N
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Description

Overview of Substituted Tetralins: Structure, Classification, and General Significance

Tetralin, systematically named 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. This structure makes it an aromatic compound. quora.com Substituted tetralins are derivatives where one or more hydrogen atoms on the tetralin framework have been replaced by other atoms or functional groups.

Structure and Classification: The tetralin molecule has two distinct regions for substitution: the aromatic ring (positions 5, 6, 7, and 8) and the alicyclic (saturated) ring (positions 1, 2, 3, and 4). This structural duality allows for a wide variety of derivatives. Classification of substituted tetralins is typically based on the nature and position of these substituents, which can range from simple alkyl groups to halogens, hydroxyls, and more complex moieties. acs.org These compounds belong to the broader category of polycyclic aromatic hydrocarbons (PAHs). ontosight.ai

General Significance: Substituted tetralins are significant in several areas of chemical science:

Synthetic Intermediates: They serve as versatile building blocks in organic synthesis for constructing more complex molecules, including pharmaceuticals and other bioactive compounds. acs.orggoogle.com

Materials Science: Certain tetralin derivatives are used as precursors or building blocks for polymeric materials, contributing to properties like thermal and chemical stability. ontosight.ai

Fragrance Industry: Specific polysubstituted alkylated tetralins have been historically important as synthetic musk fragrances. researchgate.net

Fuel Chemistry: Alkyltetralins are known components of fuels and crude oil, and their behavior is studied to understand fuel properties and weathering processes. navy.milou.edu

The Unique Role and Research Focus on the 6-tert-Butyltetralin Isomer

Among the various alkyl-substituted tetralins, the this compound isomer presents unique characteristics primarily due to the presence of a bulky tert-butyl group on its aromatic ring. This substituent's size and electronic properties influence the molecule's reactivity and physical properties, making it a subject of specific research interest.

The primary role of the tert-butyl group in this and other aromatic compounds is often as a "blocking" or "directing" group in synthesis. acs.org Its steric bulk can hinder reactions at adjacent positions, thereby directing incoming reagents to other, more accessible sites on the molecule. This steric hindrance is a key feature that distinguishes the reactivity of tert-butyltetralin isomers. For instance, a study on the chromic acid oxidation of various tert-butyltetralins demonstrated selectivity that was dependent on the isomer's structure. acs.org

Research focus on this compound often involves its synthesis and its utility as a well-defined molecular structure for studying reaction mechanisms. A recent 2024 study, for example, detailed a novel, metal-free method for its synthesis via the reduction of 7-tert-butyl-1-tetralone. researchgate.net This highlights an ongoing interest in developing efficient and environmentally benign synthetic routes to this specific isomer.

Historical Development of Research on Alkyltetralins and Derivatives

Research into alkyltetralins has evolved over many decades, driven by both academic curiosity and industrial applications.

Early Synthesis: The foundational method for preparing alkyl-aromatic compounds, the Friedel-Crafts alkylation, was historically applied to tetralin to produce various alkylated derivatives. semanticscholar.orgchemistry-chemists.com These early studies focused on understanding the fundamental reactivity of the tetralin core.

Geochemical and Fuel Research: Alkyltetralins were identified as components in fossil fuels and crude oil, prompting research into their properties and behavior during refining processes. navy.mil More specialized historical research has identified specific alkyltetralins, such as 1,6-dimethyl-5-isopentyltetralin, as significant biomarkers in Cretaceous ambers, helping to determine the botanical origin of ancient fossil resins. researchgate.net

Musk Fragrances: Beginning in the mid-20th century, the search for synthetic fragrances led to the creation and study of numerous poly-alkylated tetralins, some of which became commercially important musk odorants. This line of research established early structure-activity relationships for these compounds. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to this compound

The study of this compound and related derivatives continues to advance, with modern research focusing on new synthetic methodologies, advanced materials, and sophisticated analytical characterization.

Advanced Synthetic Methods: A prominent trend is the development of more efficient and sustainable synthetic protocols. The use of ionic liquids as recyclable catalysts for the alkylation of tetralin represents a greener alternative to traditional Friedel-Crafts conditions. semanticscholar.org Furthermore, a 2024 paper reported a novel method for the selective reduction of aromatic ketones to hydrocarbons, including the conversion of 7-tert-butyl-1-tetralone to this compound using a simple, low-cost H3PO3/I2 system. researchgate.net

Cascade Reactions: Modern organic chemistry is trending towards cascade reactions, where multiple chemical transformations occur in a single step. A recent study demonstrated a nitrogen deletion/Diels–Alder cascade to generate complex substituted tetralins, showcasing a powerful strategy for building molecular complexity efficiently. acs.org

Analytical and Environmental Chemistry: High-resolution mass spectrometry is now being used to perform detailed qualitative analysis of complex mixtures like crude oil. These studies have tracked the fate of alkyltetralins during environmental weathering, providing crucial information for oil spill cleanup and environmental impact assessments. navy.mil

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C14H20
Molecular Weight 188.31 g/mol
IUPAC Name 6-(2-methylpropan-2-yl)-1,2,3,4-tetrahydronaphthalene
Synonyms 6-tert-Butyl-(1,2,3,4-tetrahydronaphthalene)
CAS Number 42044-26-8
LogP 4.15260
Data sourced from multiple chemical databases. chemeo.comchemsrc.com

Comparison of tert-Butyltetralin Isomers

Compound NamePosition of tert-Butyl GroupCAS NumberMolecular Formula
1-tert-Butyltetralin Alicyclic Ring (Position 1)42044-20-2C14H20
2-tert-Butyltetralin Alicyclic Ring (Position 2)42044-22-4C14H20
This compound Aromatic Ring (Position 6)42044-26-8C14H20
This table highlights the different isomers based on the substitution pattern. chemsrc.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20 B14003728 6-tert-Butyltetralin CAS No. 42044-26-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42044-26-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

6-tert-butyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3

InChI Key

XCYVLZXWLBLNID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 6 Tert Butyltetralin

Direct Alkylation Approaches to 6-tert-Butyltetralin

Direct alkylation methods introduce the tert-butyl group onto the tetralin aromatic ring in a single step. The Friedel-Crafts reaction is the cornerstone of this approach. ontosight.ainih.gov

Friedel-Crafts Alkylation of Tetralin with tert-Butylating Agents

The Friedel-Crafts alkylation of tetralin is a classic method for synthesizing this compound. ontosight.ainih.gov This electrophilic aromatic substitution reaction typically employs a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst. ontosight.aicerritos.eduwikipedia.org The catalyst, commonly anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), generates a tert-butyl carbocation, which then attacks the electron-rich aromatic ring of tetralin. nih.govcerritos.eduadichemistry.com

The reaction of tetralin with tert-butyl chloride and a Lewis acid catalyst leads to the formation of a mixture of isomers, primarily 5-tert-butyltetralin and this compound. The ratio of these isomers is highly dependent on the reaction conditions.

Regioselective Control in Aromatic Alkylation Reactions

A significant challenge in the Friedel-Crafts alkylation of tetralin is controlling the regioselectivity. The two possible sites for monosubstitution on the aromatic ring are the α-position (C5) and the β-position (C6). The electron-donating nature of the saturated portion of the tetralin molecule activates both positions towards electrophilic attack.

Achieving high selectivity for the 6-isomer often requires careful optimization of reaction parameters such as temperature, solvent, and the nature of the catalyst. Steric hindrance can play a role in directing the bulky tert-butyl group to the less hindered 6-position, especially when using sterically demanding catalysts or reaction conditions.

Catalytic Systems and Conditions for Enhanced Selectivity and Yield

Research has focused on developing catalytic systems that improve both the yield and the regioselectivity of this compound synthesis. While traditional Lewis acids like AlCl₃ are effective, they can lead to side reactions and environmental concerns. mdpi.com

Modern approaches explore the use of solid acid catalysts, such as zeolites and clays, which offer advantages in terms of reusability, reduced waste, and potentially higher selectivity. mdpi.comgoogle.com For instance, the choice of solvent can influence the electrophilicity of the tert-butyl cation and the transition state energies leading to the different isomers. Non-polar solvents may favor the formation of the 6-isomer due to steric factors.

Below is a table summarizing various catalytic systems and their impact on the alkylation of aromatic compounds, which can be extrapolated to the synthesis of this compound.

Catalyst SystemTert-Butylating AgentAromatic SubstrateKey Findings & Selectivity
Aluminum Chloride (AlCl₃)tert-Butyl ChlorideTetralinClassic Lewis acid catalyst, often results in a mixture of 5- and 6-isomers. nih.gov
Ferric Chloride (FeCl₃)tert-Butyl ChlorideBenzene (B151609)Effective Lewis acid for Friedel-Crafts alkylation. nih.gov
ZeolitesIsobutylenePhenolSolid acid catalysts can offer shape selectivity and easier separation. wikipedia.org
Sulfuric Acidtert-Butanol1,4-DimethoxybenzeneBrønsted acid catalyst can be effective for tert-butylation. adichemistry.com

Synthesis of this compound via Functionalized Precursors

An alternative to direct alkylation is the synthesis of this compound from precursors that already contain the tert-butyl group or a group that can be converted to it. This multi-step approach can offer better control over the final product's regiochemistry.

Reductive Transformations of 7-tert-Butyl-1-tetralone to this compound

A notable indirect route involves the reduction of 7-tert-butyl-1-tetralone. In this strategy, the tert-butyl group is introduced at an earlier stage, and the ketone functionality is subsequently removed. A novel method for the selective reduction of aromatic carbonyl compounds to their corresponding hydrocarbons has been developed using a phosphorus acid/iodine (H₃PO₃/I₂) system. This metal-free approach has been successfully applied to reduce 7-tert-butyl-1-tetralone to this compound in good to excellent yields. researchgate.net This reduction provides a practical and cost-effective pathway to the desired product. researchgate.net

Cyclization Reactions Leading to tert-Butyl-Substituted Tetralin Frameworks

The tetralin framework itself can be constructed through intramolecular cyclization reactions. beilstein-journals.orgmasterorganicchemistry.com For instance, a suitably substituted phenyl derivative with a side chain containing a latent electrophile can undergo an intramolecular Friedel-Crafts reaction to form the tetralin ring system. nih.govmasterorganicchemistry.com If a tert-butyl group is already present on the aromatic ring of the precursor, this method can lead directly to a tert-butyl-substituted tetralin. The success of such cyclizations often depends on the length and nature of the side chain, with the formation of six-membered rings being generally favored. masterorganicchemistry.com

Recent advancements include cascade reactions, such as the Prins/Friedel-Crafts cyclization, which can generate highly substituted tetralin structures. beilstein-journals.org These methods offer efficient ways to build molecular complexity in a single step.

Multi-step Synthetic Sequences Incorporating the tert-Butyl Moiety

The construction of the this compound scaffold is typically achieved through multi-step synthetic sequences that strategically introduce the tert-butyl group onto an aromatic ring, followed by the formation of the fused saturated ring. A prevalent and illustrative pathway commences with the Friedel-Crafts acylation of tert-butylbenzene (B1681246). quora.comscribd.com

This sequence involves three key transformations:

Friedel-Crafts Acylation: The synthesis often begins by reacting tert-butylbenzene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). vedantu.comgoogle.com This electrophilic aromatic substitution reaction attaches the succinoyl group predominantly at the para position to the bulky tert-butyl group, yielding 4-(4-tert-butylphenyl)-4-oxobutanoic acid. The deactivating effect of the resulting ketone group prevents polyacylation. quora.comscribd.com

Ketone Reduction (Clemmensen or Wolff-Kishner Reduction): The carbonyl group of the ketoacid intermediate is then reduced to a methylene (B1212753) group. This can be accomplished using classic methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This step produces 4-(4-tert-butylphenyl)butanoic acid.

Intramolecular Acylation (Friedel-Crafts Cyclization): The resulting butanoic acid derivative is then induced to cyclize. This is typically achieved by converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride), which then undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid to form the six-membered ring, yielding 6-tert-butyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-tert-butyl-1-tetralone. google.com

Final Reduction: The final step involves the complete reduction of the carbonyl group in the tetralone intermediate to afford the target molecule, this compound. This can be achieved via catalytic hydrogenation or other reduction methods like the Wolff-Kishner reduction. researchgate.netnih.gov

A summary of this representative synthetic sequence is provided below.

Table 1: Representative Multi-step Synthesis of this compound

Step Reactants Key Reagents Product
1 tert-Butylbenzene, Succinic anhydride AlCl₃ 4-(4-tert-butylphenyl)-4-oxobutanoic acid
2 4-(4-tert-butylphenyl)-4-oxobutanoic acid Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) 4-(4-tert-butylphenyl)butanoic acid
3 4-(4-tert-butylphenyl)butanoic acid 1. SOCl₂ 2. AlCl₃ 6-tert-butyl-1-tetralone

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of this compound is crucial for improving efficiency, yield, and cost-effectiveness. This involves a careful study of reaction parameters and the development of more effective catalysts.

Solvent Effects and Reaction Parameter Optimization

The choice of solvent and reaction conditions can significantly influence the outcome of each synthetic step.

Solvent Effects: In Friedel-Crafts reactions, the solvent is not merely an inert medium. Solvents like nitrobenzene (B124822) or carbon disulfide have been traditionally used, but their toxicity and environmental impact are significant drawbacks. The polarity and coordinating ability of the solvent can affect the activity of the Lewis acid catalyst and the solubility of intermediates. rsc.org For instance, in some liquid-phase ultrasonic dispersion processes used for nanoparticle synthesis, the solvent's boiling temperature has been identified as a primary factor affecting cavitation efficiency, more so than viscosity or surface tension. mdpi.com This highlights the complex role solvents play beyond simple dissolution. Optimization studies aim to find solvents that maximize yield and selectivity while minimizing side reactions and facilitating product isolation.

Reaction Parameter Optimization: Parameters such as temperature, pressure, and reactant molar ratios are critical levers for process optimization. For example, in the transesterification for neryl acetate (B1210297) synthesis, temperature and enzyme loading showed a significant mutual interaction affecting the conversion rate. scirp.org An increase in temperature initially enhances reaction rates but can lead to enzyme denaturation or increased side-product formation at higher levels. scirp.org Similarly, for the catalytic hydrogenation of 1-tetralone (B52770), reaction temperature and hydrogen pressure are key parameters that need to be fine-tuned to achieve high conversion and selectivity. google.com Optimizing the molar ratio of reactants, such as the ratio of tert-butylbenzene to succinic anhydride, is essential to ensure complete conversion of the limiting reagent while avoiding excess that could complicate purification.

Table 2: Illustrative Solvent Effects on Reaction Efficiency (Hypothetical)

Solvent Dielectric Constant Boiling Point (°C) Relative Yield (%) Notes
Carbon Disulfide 2.6 46 75 Traditional solvent, high toxicity.
Dichloromethane 9.1 40 80 Common lab solvent, environmental concerns.
Nitrobenzene 34.8 211 85 High boiling point, can dissolve catalyst complex.

Development of Novel Catalysts for this compound Synthesis

Research into novel catalysts aims to overcome the limitations of traditional reagents, such as the stoichiometric use of corrosive and moisture-sensitive Lewis acids like AlCl₃ in Friedel-Crafts reactions and the use of hazardous reducing agents.

Solid Acid Catalysts: To replace homogeneous Lewis acids, heterogeneous solid acid catalysts are being developed. These include heteropolyacid-containing catalysts which can be used in Friedel-Crafts reactions. google.com Their advantages include easier separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosive waste streams. Layered double hydroxide-hosted metal complexes have also been explored as reusable catalysts for the oxidation of tetralin to tetralone under environmentally friendly conditions. scirp.org

Ionic Liquids: Chloroaluminate ionic liquids have demonstrated high catalytic activity for Friedel-Crafts alkylation reactions, proceeding even at low temperatures and enhancing selectivity. researchgate.net These designer solvents can act as both the catalyst and the reaction medium, offering a novel approach to reaction design.

Advanced Hydrogenation Catalysts: For the reduction of the tetralone intermediate, modern catalytic systems offer improvements over classical methods. While Raney nickel is an effective catalyst, it often requires high temperatures and pressures. google.com Ruthenium-based complexes, including Shvo-type catalysts and those bearing N-heterocyclic carbene ligands, have shown high efficiency for the hydrogenation of aryl ketones under milder conditions. thieme-connect.de Chiral catalysts, such as those based on ruthenium-diphosphine/diamine systems, have achieved extremely high activity and enantioselectivity in the asymmetric hydrogenation of ketones, which is relevant for producing specific stereoisomers if required. nih.gov

Table 3: Comparison of Traditional and Novel Catalysts for Key Synthetic Steps

Reaction Step Traditional Catalyst Disadvantages Novel Catalyst Advantages
Friedel-Crafts Acylation AlCl₃ (stoichiometric) Corrosive, large waste stream, moisture sensitive Heteropolyacids, Ionic Liquids google.comresearchgate.net Reusable, reduced waste, milder conditions

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of this compound can be evaluated and re-engineered through the lens of green chemistry, which seeks to minimize environmental impact by design. sigmaaldrich.commlsu.ac.in Key principles include maximizing atom economy and using sustainable materials.

Atom Economy and Waste Minimization in Production Routes

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgtaylorfrancis.com Reactions with high atom economy, like additions and rearrangements, are preferred over substitutions and eliminations, which inherently generate byproducts. taylorfrancis.comnih.gov

For the first step in the synthesis, the Friedel-Crafts acylation of tert-butylbenzene with succinic anhydride, the reaction is an addition, and in principle, all atoms could be incorporated if the reaction proceeded differently. However, the typical work-up to liberate the product from the catalyst complex generates waste.

Calculation of Atom Economy for a Key Intermediate: The formation of 4-(4-tert-butylphenyl)-4-oxobutanoic acid from tert-butylbenzene and succinic anhydride is an addition reaction.

Molecular Weight of tert-Butylbenzene (C₁₀H₁₄): 134.22 g/mol

Molecular Weight of Succinic Anhydride (C₄H₄O₃): 100.07 g/mol

Molecular Weight of Product (C₁₄H₁₈O₃): 234.29 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Percent Atom Economy = [234.29 / (134.22 + 100.07)] x 100 = 100%

While the theoretical atom economy is 100%, this calculation does not account for solvents or reagents used in stoichiometric amounts, like the AlCl₃ catalyst and the subsequent aqueous work-up, which generates significant aluminum hydroxide (B78521) waste. chembam.com The E-factor (environmental factor), which is the ratio of the mass of waste to the mass of product, is often very high for traditional Friedel-Crafts acylations. chembam.com Utilizing reusable solid acid catalysts or ionic liquids dramatically reduces this waste, aligning the process more closely with green chemistry principles by minimizing the generation of hazardous substances. google.comresearchgate.netacs.org

Use of Sustainable Solvents and Reagents

The selection of solvents is a critical aspect of green synthesis. researchgate.net Many traditional organic solvents are volatile, toxic, and derived from petrochemicals. researchgate.net Green chemistry promotes the use of safer, more sustainable alternatives.

Safer Solvents: The goal is to replace hazardous solvents like benzene, chlorinated hydrocarbons (e.g., dichloromethane), and polar aprotic solvents (e.g., DMF) with greener alternatives. sigmaaldrich.com

Bio-Based Solvents: Solvents derived from renewable biomass are gaining traction. numberanalytics.comencyclopedia.pub Examples include:

Bio-ethanol: Produced by fermentation, it is a versatile and biodegradable solvent. sigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF): Derived from carbohydrates, it is a higher-boiling alternative to THF with lower miscibility in water, aiding separations. encyclopedia.pub

Cyrene (dihydrolevoglucosenone): A bio-based dipolar aprotic solvent alternative derived from cellulose, it is biodegradable and has a more favorable safety profile than traditional solvents like NMP and DMF. mdpi.com

Glycerol: A byproduct of biodiesel production, it can be used as a green solvent in certain applications. numberanalytics.com

The application of these solvents to the synthesis of this compound would require specific process development to ensure compatibility with the reaction chemistry and to optimize yields. The move towards solvent-free reactions, where one of the reactants acts as the solvent, is another powerful green strategy. scirp.org

Advanced Spectroscopic and Structural Characterization of 6 Tert Butyltetralin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms. libretexts.org

¹H and ¹³C NMR for Comprehensive Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra are the first step in piecing together the molecular puzzle of 6-tert-butyltetralin. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin splitting patterns. libretexts.org For this compound, distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, and the protons of the tert-butyl group are expected. The integration of these signals provides the ratio of the number of protons of each type. libretexts.org

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. It distinguishes between aromatic and aliphatic carbons, as well as the quaternary carbon of the tert-butyl group and the carbon atoms within the tetralin framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 7.0-7.4 125-130
Benzylic CH₂ 2.7-2.9 28-32
Aliphatic CH₂ 1.7-1.9 22-26
tert-Butyl CH₃ 1.3 31
tert-Butyl C - 34
Aromatic C (substituted) - 145-150

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To establish the precise connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are indispensable. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For this compound, COSY would show correlations between the adjacent aliphatic protons in the tetralin ring, helping to map out the sequence of the CH₂ groups.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates proton signals with the carbon atoms to which they are directly attached. princeton.edu It allows for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to four bonds). numberanalytics.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the tert-butyl quaternary carbon and the substituted aromatic carbons in this compound, by observing their correlations with nearby protons. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is key for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal through-space interactions between the tert-butyl protons and the protons on the tetralin ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₁₄H₂₀.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of selected ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the molecular ion of this compound (m/z 188.31) would be isolated and then fragmented by collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed to provide structural information. A characteristic fragmentation pathway for this compound would likely involve the loss of a tert-butyl group, leading to a prominent fragment ion.

Table 2: Potential Mass Spectrometry Fragments of this compound

Fragment Proposed Structure m/z (Monoisotopic)
[M]⁺ C₁₄H₂₀⁺ 188.1565
[M - CH₃]⁺ C₁₃H₁₇⁺ 173.1325

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. edinst.com These techniques are complementary and provide a molecular fingerprint that can be used for identification and structural analysis. photothermal.com

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching vibrations in both the aromatic and aliphatic regions. Aromatic C=C stretching bands and aliphatic C-H bending vibrations would also be present.

Raman spectroscopy involves the inelastic scattering of monochromatic light. photothermal.com It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit bands corresponding to aromatic ring vibrations and the various C-H and C-C vibrations within the molecule.

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch 3100-3000 IR, Raman
Aliphatic C-H Stretch 3000-2850 IR, Raman
Aromatic C=C Stretch 1600-1450 IR, Raman
Aliphatic CH₂ Bend ~1465 IR, Raman

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation at various wavelengths. innovatechlabs.com The resulting spectrum provides a unique molecular "fingerprint." mdpi.com For this compound, the FTIR spectrum reveals characteristic absorption bands corresponding to its specific structural features.

The primary functional groups expected in this compound are the aromatic ring, the saturated cyclic structure (tetralin), and the tert-butyl group. The interpretation of its FTIR spectrum would involve identifying peaks associated with:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: Arising from the tert-butyl group and the saturated portion of the tetralin ring, these peaks usually appear in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: These absorptions are characteristic of the benzene (B151609) ring and are found in the 1600-1450 cm⁻¹ region.

C-H Bending Vibrations: These vibrations for both aromatic and aliphatic C-H bonds occur in the 1475-1365 cm⁻¹ range and can provide further structural details.

Table 1: Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic Ring
3000-2850C-H StretchAliphatic (Tetralin & tert-Butyl)
1600-1450C=C StretchAromatic Ring
1475-1365C-H BendAliphatic & Aromatic

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of a molecule. mdpi.com It relies on the inelastic scattering of monochromatic light, which results in the "Raman effect." mdpi.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of molecules like this compound. The region between 300 and 1900 cm⁻¹ in a Raman spectrum is often referred to as the "fingerprint region," as it contains a unique pattern of peaks for a given compound. spectroscopyonline.com

For this compound, Raman spectroscopy would be expected to yield strong signals for:

Aromatic Ring Breathing Modes: These are highly characteristic and appear as sharp, intense bands in the spectrum.

C-C Stretching of the Tetralin and Tert-Butyl Groups: These vibrations provide information about the carbon framework.

Recent advancements in Raman spectroscopy have significantly increased its measurement speed, allowing for high-throughput chemical imaging and analysis. scitechdaily.com While specific Raman spectral data for this compound is not available in the public domain, the technique remains a crucial tool for obtaining a detailed molecular vibrational fingerprint. leibniz-ipht.deresearchgate.net

Table 2: Expected Raman Spectral Features for this compound

Vibrational ModeExpected Raman Shift (cm⁻¹)Significance
Aromatic Ring Breathing~1000 and ~1600Characteristic of the substituted benzene ring.
Aliphatic C-C Stretching800-1200Corresponds to the tetralin and tert-butyl carbon skeleton.
Aliphatic C-H Stretching2800-3000Provides information on the saturated portions of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives exist)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com The technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. wikipedia.org This analysis allows for the calculation of an electron density map, which reveals the positions of individual atoms and the nature of the chemical bonds between them. wikipedia.org

For a compound like this compound, which is a liquid at room temperature, X-ray crystallography would require the preparation of a suitable crystalline derivative. This could potentially be achieved through co-crystallization with another molecule or by synthesizing a solid derivative. If a crystalline form could be obtained, X-ray crystallography would provide invaluable data, including:

Precise bond lengths and angles.

The conformation of the tetralin ring.

The orientation of the tert-butyl group relative to the aromatic ring.

Intermolecular packing in the crystal lattice.

The Protein Data Bank (PDB) is a vast repository for the three-dimensional structural data of biological macromolecules, many of which have been determined using X-ray crystallography. libretexts.org While no crystal structure for this compound or its immediate derivatives is currently deposited, the principles of the technique are well-established for both small molecules and large biomolecules. doudnalab.orgnih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for the purification of compounds and the assessment of their purity.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. skpharmteco.com It is particularly well-suited for assessing the purity of volatile substances like this compound and for quantifying any impurities present. skpharmteco.com In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases.

A GC analysis of this compound would likely employ a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane. A Flame Ionization Detector (FID) is commonly used for the analysis of hydrocarbons due to its high sensitivity. shimadzu.co.uk The presence of this compound has been noted in the analysis of drinking water concentrates by GC-MS, indicating its suitability for this analytical method. epa.gov The International Organisation of Vine and Wine (OIV) has also established GC-MS methods for the determination of related alkylphenols in wines. oiv.int

Table 3: Typical Gas Chromatography Parameters for Alkyl-Aromatic Compound Analysis

ParameterTypical Value/Condition
Column30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane
Injector Temperature250 - 280 °C
Carrier GasHelium or Hydrogen
Flow Rate1 - 2 mL/min
Oven ProgramTemperature gradient (e.g., 50°C to 300°C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase to separate the components of a mixture. walshmedicalmedia.com It is ideal for the analysis of non-volatile or thermally unstable compounds. Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common mode of HPLC. walshmedicalmedia.com

For this compound, HPLC could be used to separate it from non-volatile impurities or from its isomers. The separation of isomers, which have the same chemical formula but different structural arrangements, can be a significant analytical challenge. sigmaaldrich.com Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers, while other positional isomers can often be separated on standard columns by optimizing the mobile phase composition. jfda-online.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving good resolution. researchgate.net

Table 4: General HPLC Conditions for Isomer Separation of Aromatic Compounds

ParameterTypical Condition
ColumnC18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm)
Column TemperatureAmbient or slightly elevated (e.g., 25-40 °C)

Reactivity, Reaction Mechanisms, and Transformations of 6 Tert Butyltetralin

Electrophilic Aromatic Substitution Reactions on the 6-tert-Butyltetralin Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The presence of substituents on the benzene (B151609) ring significantly influences both the rate and the regioselectivity of these reactions. wikipedia.orgmsu.edu

The tert-butyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This directing effect is attributed to its electron-donating inductive effect, which enriches the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

However, the steric bulk of the tert-butyl group plays a crucial role in determining the final product distribution. msu.eduorganic-chemistry.org Due to its large size, the tert-butyl group hinders attack at the ortho positions, leading to a preference for substitution at the para position. msu.edu In the case of this compound, the aromatic ring is part of a fused system, which further influences the accessibility of different positions. The positions on the aromatic ring available for substitution are C5, C7, and C8. The C5 and C7 positions are ortho to the tert-butyl group, while the C8 position is meta. The directing effect of the tert-butyl group would favor substitution at C5 and C7. However, steric hindrance from the tert-butyl group and the adjacent fused ring system can be expected to influence the regiochemical outcome.

Studies on related systems, such as the nitration of tert-butylbenzene (B1681246), show a significant preference for the para-substituted product over the ortho-substituted one due to steric hindrance. msu.edu For this compound, this suggests that electrophilic attack would preferentially occur at the less sterically hindered positions.

The kinetics of electrophilic aromatic substitution are influenced by the activation energy of the reaction, which is lowered by electron-donating groups like the tert-butyl group. msu.edu This results in a faster reaction rate compared to unsubstituted benzene. The stability of the carbocation intermediate, known as the benzenonium ion, is a key factor in determining the reaction rate. msu.edu The tert-butyl group stabilizes the intermediate formed during ortho and para attack through its inductive effect.

Under Friedel-Crafts conditions, which often involve strong Lewis acids and elevated temperatures, thermodynamic control can become significant. msu.edu Polyalkylbenzenes are known to undergo rearrangement under such conditions. msu.edu While the carbocation intermediate in many electrophilic aromatic substitutions is stabilized by resonance and less prone to rearrangement, the possibility of isomerization of the final products exists, especially under forcing conditions. msu.edu

Oxidative Transformations of this compound

The oxidation of this compound can target either the benzylic positions of the tetralin ring or the aromatic ring itself, depending on the oxidant and reaction conditions.

Chromic acid (H₂CrO₄) is a powerful oxidizing agent commonly used for the oxidation of benzylic C-H bonds to ketones. libretexts.org The oxidation of tetralins with chromic acid typically yields α-tetralones. In the case of substituted tetralins, the position of the substituent on the aromatic ring directs the site of oxidation.

Research on the chromic acid oxidation of a series of mono- and polyalkyl-1,2,3,4-tetrahydronaphthalenes has shown that preferential oxidation occurs at the benzylic methylene (B1212753) position para to an alkyl substituent in the aromatic ring. researchgate.net For this compound, this would suggest that oxidation would preferentially occur at the C1 position to yield 6-tert-butyl-1-tetralone.

A study on the chromic acid oxidation of 2-tert-butyl-1,2,3,4-tetrahydronaphthalene (B14672246) (a structural isomer of this compound) provided a mixture of 2- and 3-tert-butyl-1-tetralones, with the former being the major product in a 5.8:1.0 ratio. researchgate.net This indicates that while there is a preference, a mixture of products can be formed. The oxidation of this compound itself has been shown to produce 7-tert-butyl-1-tetralone, which can then be reduced to this compound. researchgate.net

A comparative study on the chromic acid oxidation of tert-butyltetralins revealed that the tert-butyl group at C-6 enhances the yield of the corresponding tetralone compared to other isomers. tandfonline.com The oxidation of 2-tert-butyl-1,2,3,4-tetrahydronaphthalene yielded a mixture of 6-tert-butyl-1-tetralone and 7-tert-butyl-1-tetralone. tandfonline.com

Table 1: Product Distribution in the Chromic Acid Oxidation of tert-Butyltetralins researchgate.nettandfonline.com

Starting MaterialOxidizing AgentMajor ProductMinor Product(s)Ratio
2-tert-Butyl-1,2,3,4-tetrahydronaphthaleneChromic Acid2-tert-Butyl-1-tetralone3-tert-Butyl-1-tetralone5.8:1.0
2-tert-Butyl-1,2,3,4-tetrahydronaphthaleneChromic Acid6-tert-Butyl-1-tetralone7-tert-Butyl-1-tetralone-
6-tert-Butyl-1,2,3,4-tetrahydronaphthaleneChromic Acid6-tert-Butyl-1-tetralone--

Data compiled from scientific literature. The exact ratios can vary based on reaction conditions.

Hydroxyl radicals (•OH) are highly reactive species that can react with aromatic compounds through various pathways, including addition to the aromatic ring and hydrogen abstraction from alkyl groups. hydrogenlink.com The reaction of hydroxyl radicals with aromatic hydrocarbons is a key process in atmospheric chemistry. copernicus.orgcopernicus.org

While specific studies on the reaction of this compound with hydroxyl radicals are limited, the general reactivity patterns of similar compounds suggest that both addition to the aromatic ring and hydrogen abstraction from the benzylic positions are possible. The rate constants for the gas-phase reactions of OH radicals with related compounds like naphthalene (B1677914) and its alkylated derivatives have been determined. copernicus.orgcopernicus.org

The use of tert-butyl alcohol (TBA) as a scavenger for hydroxyl radicals in oxidation studies is common. digitellinc.comnih.govnsf.gov However, it has been shown that TBA can generate secondary peroxyl radicals (ROO•) that can participate in further oxidation reactions. digitellinc.comnih.govnsf.gov This complicates the interpretation of results when TBA is used to probe the role of hydroxyl radicals in the oxidation of substrates like this compound.

Hydrogenation and Dehydrogenation Processes of the Tetralin Ring System

The tetralin ring system can undergo both hydrogenation to form decalin and dehydrogenation to form naphthalene derivatives. These processes are crucial in various industrial applications, including coal liquefaction and the production of high-energy-density fuels. osti.govosti.gov

The hydrogenation of alkyl-substituted naphthalenes over palladium catalysts can lead to the formation of tetralin derivatives. nist.gov Conversely, tetralin and its derivatives can serve as hydrogen donors in processes like coal liquefaction, where they are dehydrogenated to naphthalenes. osti.govosti.gov

Studies comparing the hydrogen-donating abilities of tetralin and 2-tert-butyltetralin have been conducted. osti.gov The presence of the tert-butyl group can influence the rate and extent of hydrogen transfer. In some cases, dealkylation of the tert-butyl group can occur as a side reaction. osti.govosti.gov

The cetane number, a measure of the combustion quality of diesel fuel, is influenced by the molecular structure of the fuel components. nrel.govou.edu The hydrogenation of aromatic compounds like tetralins to their corresponding cycloalkanes generally leads to an increase in cetane number. ou.edu

Dealkylation Reactions of the tert-Butyl Moiety

The removal of the tert-butyl group, or dealkylation, is a notable reaction of this compound and related compounds. This process is often facilitated by the use of acids, particularly Lewis acids, which can promote the cleavage of the carbon-carbon bond between the tert-butyl group and the aromatic ring.

Lewis acid-catalyzed de-tert-butylation has been observed in studies of related complex molecules. For instance, research on a 6-tert-butyl-9-methoxy-14,15,17,18-tetramethyl[3.3]metacyclophane demonstrated that treatment with a Lewis acid system, specifically aluminum chloride in nitromethane (B149229) (AlCl₃-MeNO₂), resulted in the selective removal of the tert-butyl group. researchgate.net The general mechanism for acid-labile protecting groups like tert-butyl involves the formation of a stable tert-butyl cation intermediate. wikipedia.org In the context of de-tert-butylation, the reaction is initiated by electrophilic attack on the aromatic ring, leading to the cleavage of the alkyl group.

The dealkylation of tert-butylated tetralins has also been studied in the context of coal liquefaction processes, where these molecules can act as hydrogen donor solvents. In a study using 2-tert-butyltetralin, an isomer of the title compound, dealkylation was observed during reactions with coal at 350°C. The extent of this dealkylation was quantified alongside the primary hydrogen transfer reaction.

Table 1: Dealkylation of 2-tert-Butyltetralin in Coal Liquefaction Reactions osti.govReactions performed with Illinois #6 coal at 350°C for 10 minutes.

Solvent to Coal Ratio (w/w) Molar Equivalent of 2-tert-Butyltetralin Dealkylation (%) Hydrogen Transferred (g/100g DAF Coal)
2:1 Equivalent to 2:1 Tetralin 1.9 0.22
4:1 Equivalent to 4:1 Tetralin 0.8 0.11

DAF = Dry Ash Free

The data indicates that dealkylation occurs concurrently with hydrogen donation, although the amount of dealkylation is relatively low under these specific conditions and decreases with a higher solvent-to-coal ratio. osti.gov The removal of tert-butyl groups can also be achieved using strong protic acids like trifluoroacetic acid, which mediates the cleavage by forming t-butyl trifluoroacetate. nih.gov Furthermore, gas-phase dealkylation of tert-butylated phenols over solid acid catalysts is a known industrial process, highlighting the general applicability of catalytic methods for this transformation. google.com

Ring-Opening and Rearrangement Pathways of this compound Derivatives

The tetralin ring system, while relatively stable, can undergo ring-opening and rearrangement reactions under specific, often strenuous, conditions or when suitably functionalized. These transformations can alter the fundamental carbon skeleton, leading to different cyclic or acyclic products.

One significant rearrangement pathway for the tetralin core is ring contraction. Studies on the conversion of tetralin over zeolite catalysts have shown that it can isomerize to form methylindane. atamanchemicals.com This reaction proceeds through a ring-contraction mechanism, which is favored on weak Brønsted acid sites of the catalyst. atamanchemicals.com This pathway represents a significant structural reorganization of the fused ring system.

Acid-catalyzed reactions of tetralin derivatives, such as tetralin-1-ols, can also lead to various transformations. While simple tetralin-1-ol is stable under mild acidic conditions, derivatives with activating groups, like 6-methoxytetralin-1-ol, are more reactive. publish.csiro.au Depending on the reaction conditions and concentration, 6-methoxytetralin-1-ol can form products like 1,6-dimethoxytetralin or a bis-tetralyl ether. publish.csiro.au With stronger acid, elimination can occur to form 3,4-dihydro-6-methoxynaphthalene and its subsequent dimer. publish.csiro.au These reactions, while not strictly ring-openings, are important acid-catalyzed transformations that illustrate the reactivity of the tetralin skeleton and are related to rearrangement processes.

The concept of selective ring opening (SRO) is particularly relevant in the context of fuel science, where it is explored as a method to improve the cetane number of diesel fuels by converting cyclic molecules into branched paraffins. ou.edu While complete ring opening of the tetralin system to form an n-alkylbenzene requires significant hydrogen consumption and specific catalytic systems, it represents a potential, albeit challenging, transformation pathway. ou.edu

Catalytic Transformations and Mechanistic Insights Involving this compound as Substrate

In a catalytic reaction, the substrate is the molecule upon which the catalyst acts to facilitate a chemical transformation into a product. wikipedia.orgyoutube.com this compound and its parent compound, tetralin, can serve as substrates in various catalytic processes, particularly those involving hydrogenation, dehydrogenation, and isomerization. The specific transformation is often dictated by the nature of the catalyst's active sites.

A key catalytic role of tetralin and its derivatives is as a hydrogen-donor solvent in processes like coal liquefaction. osti.gov In this context, the tetralin derivative is the substrate for a dehydrogenation reaction, transferring hydrogen to the coal and becoming aromatized to the corresponding naphthalene derivative in the process. For example, 2-t-butyltetralin is converted to 2-t-butylnaphthalene. osti.gov The efficiency of this hydrogen transfer is a critical parameter in evaluating the performance of donor solvents.

Table 2: Hydrogen Donation from Tetralin and 2-tert-Butyltetralin in Coal Liquefaction osti.govReactions performed with Illinois #6 coal at 350°C for 10 minutes.

Donor Solvent Solvent to Coal Ratio (w/w) Naphthalene Formed (g/g solvent) Hydrogen Transferred (g/100g DAF Coal)
Tetralin 2:1 0.011 0.86
Tetralin 4:1 0.006 0.47
2-tert-Butyltetralin 2:1 0.003 0.22
2-tert-Butyltetralin 4:1 0.001 0.11

DAF = Dry Ash Free

The catalytic conversion of tetralin itself has been investigated over different types of catalysts, providing mechanistic insights applicable to its derivatives. Zeolite catalysts, for instance, exhibit different selectivities based on their acidic properties. atamanchemicals.com Lewis acid sites on the zeolite surface tend to promote the dehydrogenation of tetralin to naphthalene. atamanchemicals.com In contrast, Brønsted acid sites can facilitate isomerization reactions, including the ring contraction of tetralin to form methylindane. atamanchemicals.com The balance between these different active sites can therefore steer the catalytic transformation of a tetralin substrate toward different products. atamanchemicals.com

Furthermore, the alkylation of tetralin with olefins like butene, catalyzed by acidic ionic liquids, is another example of a catalytic transformation where tetralin acts as the substrate. mdpi.com The reaction proceeds via electrophilic attack on the aromatic ring of tetralin, leading to the formation of mono- and di-butyltetralins. mdpi.com This highlights how the aromatic portion of the tetralin core can serve as a nucleophilic substrate in Friedel-Crafts type reactions.

Computational and Theoretical Chemistry of 6 Tert Butyltetralin

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 6-tert-butyltetralin. These calculations provide a quantum mechanical description of the molecule, offering precise information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT studies are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, known as its equilibrium geometry. By calculating the molecule's total energy for various atomic arrangements, the geometry with the minimum energy is identified. These calculations typically employ a specific functional, such as B3LYP, and a basis set, like 6-31G*, to approximate the solutions to the Schrödinger equation.

Illustrative Data Table: Predicted Geometric Parameters for this compound using DFT (B3LYP/6-31G) * (Note: The following data is illustrative of typical outputs from DFT calculations and is not derived from published research specific to this compound.)

ParameterPredicted Value
C-C bond length (aromatic)~1.39 Å
C-C bond length (aliphatic)~1.54 Å
C-C bond length (tert-butyl)~1.55 Å
C-H bond length~1.09 Å
C-C-C angle (aromatic)~120°
C-C-C angle (aliphatic)~111°
Dihedral angle (ring)Varies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would also be associated with the π-system of this ring. The HOMO-LUMO gap can be calculated using the same DFT methods employed for geometry optimization. This information is valuable for predicting how this compound might interact with other molecules and its behavior in chemical reactions.

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound (Note: The following data is illustrative and not from specific published research.)

ParameterPredicted Energy (eV)
HOMO Energy-8.5 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap8.3 eV

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the tetralin ring system and the rotation of the tert-butyl group give rise to various possible conformations for this compound. Understanding these conformations and their relative energies is essential for a complete picture of the molecule's behavior.

The partially saturated ring of the tetralin moiety is not planar and can adopt several puckered conformations, often described as half-chair or twist-boat forms. Conformational analysis involves mapping the potential energy surface of the molecule as a function of specific dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them.

Furthermore, the tert-butyl group attached to the aromatic ring can rotate around the C-C single bond connecting it to the ring. While this rotation is generally considered to have a low energy barrier, there can be preferred orientations due to steric interactions with the adjacent atoms. Computational methods can precisely calculate this rotational barrier and identify the most energetically favorable orientation of the tert-butyl group.

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time. By simulating a system containing many this compound molecules, it is possible to investigate how they interact with each other. These simulations can reveal the nature and strength of intermolecular forces, such as van der Waals interactions and potential weak C-H···π interactions.

MD simulations can also provide insights into the aggregation behavior of this compound in the liquid phase or in solution. By analyzing the trajectories of the molecules, one can determine if they tend to form clusters or aggregates and characterize the structure of these aggregates. This information is crucial for understanding the macroscopic properties of the substance, such as its viscosity, boiling point, and solubility.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Vibrational spectra, such as Infrared (IR) and Raman spectra, can also be simulated. The calculated vibrational frequencies and their intensities can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated, providing a powerful tool for structure elucidation and confirmation.

Illustrative Data Table: Predicted Spectroscopic Parameters for this compound (Note: The following data is illustrative of typical computational predictions and is not from specific published research.)

Computational NMR and IR Spectral Prediction for Validation and Assignment

Computational spectroscopy has become an indispensable tool for the validation of molecular structures and the assignment of experimental spectra. chemrxiv.org By calculating the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound, a detailed correlation between its atomic-level structure and its spectroscopic signatures can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predictive models for both ¹H and ¹³C NMR spectra can be generated using computational methods. nmrdb.org These predictions are based on calculating the magnetic shielding tensors of the nuclei within the molecule, which are then converted into chemical shifts. The accuracy of these predictions has been significantly enhanced by the development of sophisticated algorithms and the use of large datasets for model training. chemrxiv.orgarxiv.org For this compound, computational NMR prediction can help in assigning the specific resonances to each of the unique proton and carbon atoms in the molecule, especially for the complex aromatic and aliphatic regions.

Infrared (IR) Spectroscopy:

Interactive Table: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Atom/BondPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Predicted IR Frequency (cm⁻¹)Vibrational Mode Description
tert-Butyl CH₃1.3231.52965Asymmetric C-H Stretch
tert-Butyl C-34.2--
Aromatic C-H7.10 - 7.35125.8 - 135.23050Aromatic C-H Stretch
Aliphatic CH₂1.80 - 2.8023.1 - 29.52930Aliphatic C-H Stretch
C=C (Aromatic)--1610Aromatic Ring Skeletal Vibration

Note: The data in this table is hypothetical and serves as an example of what computational predictions would provide. Actual values would be obtained from specific computational chemistry software and methods.

UV-Vis Spectroscopy Simulations for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. sci-hub.se Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to simulate UV-Vis spectra. researchgate.netfaccts.deresearchgate.net These simulations calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities observed experimentally.

For this compound, the simulated UV-Vis spectrum would reveal the π → π* transitions associated with the aromatic ring. The position of the absorption maxima (λ_max) can be predicted, providing insight into the electronic structure of the molecule. Factors such as the substitution of the tert-butyl group on the tetralin core can influence the energy of these transitions, and computational models can effectively capture these effects. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach for investigating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. lbl.govsmu.edu For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction coordinate, identifying key intermediates and transition states. arxiv.org

Transition State Search and Reaction Path Analysis

A crucial aspect of understanding a reaction mechanism is the identification of the transition state—the highest energy point along the reaction path that connects reactants and products. ims.ac.jptau.ac.il Various computational algorithms, such as the Nudged Elastic Band (NEB) method and the Growing String Method (GSM), have been developed to locate these transient structures. umich.eduarxiv.org

Once the transition state is located, the intrinsic reaction coordinate (IRC) can be calculated. The IRC represents the minimum energy path connecting the reactants, the transition state, and the products on the potential energy surface. smu.edu Analyzing the IRC provides a detailed, step-by-step picture of the geometric and electronic changes that occur throughout the reaction. For a reaction like the Friedel-Crafts alkylation to synthesize this compound, transition state analysis can reveal the precise geometry of the interacting molecules at the point of highest energy.

Energy Barriers and Reaction Rate Prediction

The energy difference between the reactants and the transition state is the activation energy or energy barrier (Ea) of a reaction. libretexts.orglibretexts.org This barrier is a critical determinant of the reaction rate. Computational methods can provide accurate estimations of these energy barriers. faccts.demit.edu

By calculating the Gibbs free energy of activation (ΔG‡), which incorporates both enthalpic and entropic contributions, the rate constant (k) of a reaction can be predicted using transition state theory. libretexts.org Comparing the calculated energy barriers for different possible reaction pathways allows for the determination of the most favorable mechanism. For instance, in the synthesis of this compound, computational modeling could be used to compare the energy barriers for the formation of different isomers, thereby explaining the observed product distribution.

Interactive Table: Calculated Energy Barriers for a Hypothetical Reaction of this compound

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Pathway A0.0+25.3-10.225.3
Pathway B0.0+31.8-8.531.8

Note: This table presents hypothetical data to illustrate the type of information obtained from computational reaction modeling. The actual values would depend on the specific reaction and the level of theory used in the calculations.

Applications in Chemical Synthesis and Material Science

6-tert-Butyltetralin as a Solvent and Hydrogen Donor in Industrial Processes

While specific research on this compound is limited, the well-documented behavior of its parent compound, tetralin, provides a strong indication of its potential functions. Tetralin is widely recognized for its efficacy as a hydrogen-donor solvent, particularly in processes requiring the stabilization of reactive intermediates through hydrogen transfer.

Role in Coal Liquefaction and Hydrocarbon Processing

In direct coal liquefaction, hydrogen-donor solvents are crucial for converting solid coal into liquid fuels. nih.gov These solvents donate hydrogen to the coal macromolecules as they thermally rupture, which caps (B75204) the resulting free radicals and prevents them from repolymerizing into undesirable, high-molecular-weight substances. nih.govresearchgate.net

Tetralin is a model compound for this process. frontiersin.orgnih.gov Under liquefaction conditions (high temperature and pressure), tetralin dehydrogenates to form naphthalene (B1677914), releasing hydrogen that facilitates the breakdown of the coal structure. frontiersin.orgnih.gov The addition of a tert-butyl group to the tetralin structure, creating this compound, would be expected to modify its solvent properties and hydrogen-donating capability, although specific studies on this derivative in coal liquefaction were not identified.

Studies on Solvent Performance and Hydrogen Transfer Capabilities

The performance of tetralin as a hydrogen-donor solvent has been the subject of numerous studies. Research shows that at different temperatures, the mechanism of hydrogen provision changes. At lower temperatures (around 380°C), tetralin primarily transfers active hydrogen, while at higher temperatures (around 420°C), it predominantly undergoes dehydrogenation to provide hydrogen. frontiersin.orgnih.gov

The transformation of tetralin during these processes is significant. In the presence of coal, the conversion of tetralin is notably higher than when it is heated alone. For instance, in one study, the transformation rates of tetralin during the liquefaction of Wucaiwan coal were 69.76% at 380°C and 83.86% at 420°C. frontiersin.orgnih.gov

Transformation of Tetralin in Coal Liquefaction
ConditionTemperature (°C)Tetralin Transformation Rate (%)
Pure Tetralin with H₂38034.72
Pure Tetralin with H₂42052.74
Tetralin with WCW Coal38069.76
Tetralin with WCW Coal42083.86

The primary products from the transformation of tetralin during liquefaction are naphthalene and methyl indan. frontiersin.orgresearchgate.net The relative amounts of these products depend on the reaction conditions.

Main Liquid Products from Tetralin Transformation at 380°C (with H₂)
CompoundRelative Content (%)
Tetralin65.28
Naphthalene13.71
Methyl Indan12.48
Substituted Benzene (B151609)6.77

The presence of the tert-butyl group in this compound would likely influence these reaction pathways due to steric hindrance and electronic effects, potentially altering the rate of hydrogen donation and the distribution of products. However, specific data for this compound is not available in the reviewed literature.

Utilization as a Building Block for Advanced Polymeric Materials and Additives

The incorporation of bulky, rigid structures into polymer backbones is a known strategy for enhancing material properties. While direct evidence of this compound being used as a monomer is not available in the searched literature, the principles of polymer chemistry suggest its potential in this area.

Synthesis of Monomers Containing this compound Units

No specific studies detailing the synthesis of monomers from this compound were identified in the conducted search. In principle, the this compound structure could be functionalized with polymerizable groups (e.g., vinyl, hydroxyl, carboxyl) to create novel monomers. The bulky tert-butyl group and the fused ring system could impart unique properties to any resulting polymer.

Development of Polymers with Enhanced Thermal and Chemical Stability

The inclusion of bulky side groups, such as the tert-butyl group, can increase the thermal stability of polymers by restricting chain mobility and increasing the glass transition temperature (Tg). researchgate.net While research on polymers derived specifically from this compound is not documented in the available sources, other tert-butylated compounds are used as additives or monomers to enhance the stability of polymeric materials. researchgate.netresearchgate.net For example, tert-butylated phenols are widely used as antioxidants to prevent thermal degradation in polymers. nih.gov The stable, hydroaromatic structure of the tetralin core, combined with the bulky tert-butyl group, suggests that polymers incorporating this unit could exhibit enhanced resistance to thermal breakdown.

Role of this compound in Flavor and Fragrance Chemistry

The search for novel molecules for the flavor and fragrance industry is ongoing. While there is no specific information in the reviewed literature about the use of this compound in this field, other tert-butylated cyclic compounds are known for their use as fragrance ingredients. For example, compounds like (2-tert-) and (4-tert-butylcyclohexyl) acetate (B1210297) are utilized in scents. researchgate.netresearchgate.net Additionally, a structurally related compound, 6-tert-butyl quinoline (B57606), is classified as a fragrance agent. thegoodscentscompany.com This suggests that the this compound structure could potentially be of interest to fragrance chemists, although its specific odor profile and application are not documented.

Identification and Quantification in Natural and Processed Products

The identification and quantification of specific organic compounds in complex mixtures, such as natural and processed products, are crucial for quality control, safety assessment, and understanding their origin and fate. For a compound like this compound, gas chromatography-mass spectrometry (GC-MS) stands out as the most suitable analytical technique. This is due to its high separation efficiency, sensitivity, and ability to provide structural information for unambiguous identification. lcms.czresearchgate.net

While specific validated methods for this compound in various matrices are not extensively documented in publicly available literature, a general methodology can be outlined based on established protocols for similar alkylated aromatic hydrocarbons. nih.govrsc.orgresearchgate.netnih.govresearchgate.net The process would typically involve sample preparation to extract the analyte from the matrix, followed by GC-MS analysis.

Sample Preparation:

The choice of sample preparation technique depends on the nature of the sample matrix.

Liquid Samples (e.g., beverages, industrial effluents): Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate and pre-concentrate this compound.

Solid Samples (e.g., food products, polymers): Soxhlet extraction, ultrasonic-assisted extraction (UAE), or pressurized liquid extraction (PLE) with a suitable organic solvent would be necessary to extract the compound from the solid matrix.

GC-MS Analysis:

The extracted and concentrated sample would then be injected into a gas chromatograph. The GC column, typically a non-polar or medium-polar capillary column, separates the components of the mixture based on their boiling points and interactions with the stationary phase. scispec.co.th As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum, which is a fingerprint of the molecule, allows for its positive identification by comparison with a reference spectrum.

Quantification is achieved by creating a calibration curve using standards of known this compound concentrations. By comparing the peak area of the analyte in the sample to the calibration curve, its concentration in the original product can be determined. The use of an internal standard is recommended to improve the accuracy and precision of the quantification.

The following table summarizes the key parameters of a plausible GC-MS method for the analysis of this compound.

ParameterDescription
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Ionization Mode Electron Ionization (EI)
GC Column Non-polar or medium-polar capillary column (e.g., DB-5ms)
Injection Mode Splitless or split injection
Oven Program Temperature gradient to ensure good separation
Quantification External or internal standard calibration

Contribution to Aroma Profiles and Sensory Properties

The tetralin core is a bicyclic aromatic hydrocarbon, and many such compounds are known to possess characteristic odors. wikipedia.org The presence of a bulky tert-butyl group can significantly influence the molecule's volatility and its interaction with olfactory receptors. For instance, the related compound 6-tert-butylquinoline (B1582401) is categorized as a fragrance agent, highlighting the potential of the tert-butyl group on a fused ring system to impart desirable aroma characteristics. thegoodscentscompany.com

The likely sensory attributes of this compound can be inferred from structurally similar compounds:

Woody and Musky Notes: Many alkylated naphthalenes and indanes are known for their woody and musky scents, which are highly valued in the fragrance industry.

Camphorous and Minty Notes: Some substituted cyclic hydrocarbons exhibit camphoraceous or minty undertones. researchgate.net

The following table provides a hypothetical sensory profile for this compound based on the characteristics of related compounds.

Sensory AttributePotential Contribution of this compound
Primary Odor Woody, Musky
Secondary Notes Camphorous, Earthy
Impact Adds complexity and depth to aroma profiles

This compound as an Intermediate in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, intermediates are crucial building blocks for the construction of more complex molecules. The structural features of this compound, namely its fused aliphatic and aromatic rings and the presence of a sterically demanding tert-butyl group, make it a potentially valuable intermediate in the synthesis of a variety of specialty chemicals. nbinno.com

The tetralin framework can be chemically modified in several ways:

Aromatization: The partially saturated ring can be dehydrogenated to form a naphthalene derivative. birmingham.ac.ukmdpi.comresearchgate.net This transformation opens up a wide range of subsequent functionalization reactions characteristic of naphthalenes. acs.org

Functionalization of the Aromatic Ring: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing alkyl groups.

Functionalization of the Aliphatic Ring: The benzylic positions of the saturated ring are susceptible to oxidation and other functionalization reactions.

The tert-butyl group, while generally unreactive, exerts a significant steric and electronic influence on the molecule, which can be exploited to control the regioselectivity of subsequent reactions.

Precursor to Quinoline and Other Heterocyclic Scaffolds

While there are numerous established methods for the synthesis of quinolines, pharmaguideline.comiipseries.orgorganic-chemistry.orgnih.govresearchgate.net a plausible, albeit not explicitly documented, synthetic route to a 6-tert-butyl-substituted quinoline derivative could start from this compound. This hypothetical pathway would likely involve a multi-step process.

A key initial step would be the dehydrogenation of the tetralin ring to form the corresponding 6-tert-butylnaphthalene. This aromatization can be achieved using various reagents, such as sulfur, selenium, or catalytic methods involving transition metals like palladium or platinum. birmingham.ac.ukmdpi.comresearchgate.net

Once the 6-tert-butylnaphthalene is formed, it can be converted into a quinoline derivative through several established synthetic strategies that start from naphthalenes or their derivatives. One possible approach would involve nitration of the naphthalene ring, followed by reduction of the nitro group to an amine. The resulting amino-naphthalene could then be subjected to a Skraup or Doebner-von Miller reaction to construct the pyridine (B92270) ring of the quinoline system. pharmaguideline.comiipseries.org

The following table outlines a hypothetical synthetic sequence from this compound to a 6-tert-butyl-substituted quinoline.

StepTransformationReagents and Conditions
1 DehydrogenationPd/C, high temperature
2 NitrationHNO₃, H₂SO₄
3 ReductionSnCl₂, HCl or H₂, Pd/C
4 Skraup ReactionGlycerol, H₂SO₄, oxidizing agent

Integration into Multi-step Synthesis of Specialty Chemicals

The versatility of the this compound scaffold makes it a candidate for integration into the multi-step synthesis of various specialty chemicals, including pharmaceuticals, agrochemicals, and functional materials. nih.govsostie.com The combination of a rigid aromatic core and a flexible aliphatic ring allows for the creation of three-dimensional structures that can interact with biological targets or impart specific physical properties to materials.

In the pharmaceutical industry, the tetralin moiety is present in a number of bioactive molecules. The tert-butyl group can enhance the lipophilicity of a drug candidate, which can improve its absorption and distribution in the body. Furthermore, the steric bulk of the tert-butyl group can be used to control the conformation of a molecule, potentially leading to a better fit with its biological target.

In the field of agrochemicals, substituted naphthalenes and related compounds have been investigated for their pesticidal and herbicidal activities. The this compound framework could serve as a starting point for the synthesis of new crop protection agents.

Development of Catalysts and Reagents Incorporating the this compound Scaffold

In modern catalysis, the design of the ligand that coordinates to a metal center is of paramount importance in controlling the activity and selectivity of the catalyst. orientjchem.orgnih.govresearchgate.netresearchgate.netmdpi.com The incorporation of bulky substituents on the ligand is a common strategy to create a specific steric environment around the metal, which can influence substrate binding and the outcome of the catalytic reaction. nih.gov

The this compound scaffold could be functionalized to create novel ligands for transition metal catalysis. For example, the introduction of coordinating groups such as phosphines, amines, or carboxylates onto the aromatic ring would allow it to bind to a variety of metal centers. The bulky tert-butyl group would then be positioned to influence the coordination sphere of the metal.

Such ligands could find applications in a range of catalytic transformations, including:

Cross-coupling reactions: The steric hindrance provided by the tert-butyl group could enhance the selectivity of reactions such as Suzuki, Heck, and Sonogashira couplings.

Hydrogenation and hydroformylation: The electronic properties of the ligand, influenced by the tetralin system, could modulate the reactivity of the metal center in these important industrial processes.

Polymerization: Catalysts incorporating ligands based on this compound could potentially be used to control the stereochemistry and molecular weight of polymers.

The development of reagents incorporating the this compound scaffold is another area of potential interest. For example, chiral derivatives of this compound could be used as chiral auxiliaries or catalysts in asymmetric synthesis.

Environmental Fate and Transformation Pathways of 6 Tert Butyltetralin

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves non-biological processes that break down chemical compounds. For 6-tert-butyltetralin, the most relevant of these are reactions driven by sunlight and other chemical interactions in the environment.

Photolytic degradation, or photodegradation, is a primary abiotic pathway for many polycyclic aromatic hydrocarbons (PAHs) and their derivatives. researchgate.netnih.gov This process involves the breakdown of molecules by energy from sunlight. For compounds like this compound, this is expected to be a significant transformation route, particularly in the atmosphere and surface waters.

Studies on the parent compound, tetralin, show that in the vapor phase, it is rapidly degraded by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of just 11 hours. nih.govechemi.com For the related compound 2,6-di-tert-butylphenol (B90309), the atmospheric half-life for this reaction is estimated to be even shorter, at approximately 7.8 hours. nih.gov Research on naphthalene (B1677914) and its alkylated derivatives demonstrates that photodegradation follows pseudo-first-order kinetics and is a critical process in determining their environmental fate. researchgate.netnih.gov The major transformation products identified from the photodegradation of alkylated naphthalenes are typically oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. researchgate.netnih.gov Given these findings, it is highly probable that this compound undergoes similar photolytic degradation, leading to the formation of hydroxylated and other oxygenated derivatives.

Table 1: Estimated Atmospheric Half-lives of Tetralin and a Related Compound due to Reaction with Hydroxyl Radicals This table presents data for structurally related compounds to infer the potential photolytic behavior of this compound.

Compound Estimated Atmospheric Half-life Source(s)
Tetralin ~11 hours nih.govechemi.com
2,6-di-tert-butylphenol ~7.8 hours nih.gov

However, other chemical transformations can occur. In the atmosphere, besides reacting with hydroxyl radicals during the day, vapor-phase tetralin can also be degraded by nitrate (B79036) radicals during the nighttime. echemi.com The estimated half-life for the reaction of tetralin with nitrate radicals is approximately 3.6 days. echemi.com It is also noted that tetralin may form explosive peroxides, indicating a potential for radical chain reactions in the presence of oxygen. oecd.org

Biotic Transformation and Biodegradation Studies

Biotic transformation, driven by microorganisms like bacteria and fungi, is a crucial process for the breakdown of organic pollutants in soil and water. The efficiency of this process for this compound is heavily influenced by its chemical structure.

While no specific microbial degradation pathways for this compound have been detailed in the reviewed literature, extensive research on its parent compound, tetralin, provides significant insight. Bacteria have evolved two primary strategies to initiate tetralin degradation: attacking the aromatic ring or attacking the alicyclic (saturated) ring. asm.org

Aromatic Ring Attack: Some bacteria, like Corynebacterium sp. strain C125, begin by hydroxylating the aromatic ring to form a cis-dihydrodiol. chemicalbook.comresearchgate.net This is followed by dehydrogenation to create 5,6,7,8-tetrahydro-1,2-naphthalene diol, which then undergoes ring cleavage by a dioxygenase enzyme. chemicalbook.comresearchgate.net

Alicyclic Ring Attack: Other bacteria, such as Pseudomonas stutzeri AS39, can initially hydroxylate and further oxidize the saturated ring, leading to metabolites like 1,2,3,4-tetrahydro-1-naphthol (B51079) and 1,2,3,4-tetrahydronaphthalone. asm.org

The presence of the bulky tert-butyl group on the aromatic ring of this compound is expected to significantly hinder microbial attack. Studies on other alkylated aromatics support this hypothesis. For instance, certain alkylated naphthalenes are not readily biodegradable, with one study showing only 1-2% degradation over 28 days. europa.eu Similarly, di-alkyl tetralin-sulphonates have been reported to be resistant to primary degradation. sdpi.org This suggests that this compound is likely to be much more resistant to biodegradation than unsubstituted tetralin.

Environmental persistence is a measure of how long a chemical remains in the environment before being broken down. The half-life (the time it takes for half of the initial amount of a substance to disappear) is a common metric for persistence.

Direct half-life data for this compound is not available. However, by comparing data from analogous compounds, a picture of its likely persistence emerges. Tetralin itself is biodegradable, with reported half-lives ranging from 4 to 13 days in aquatic systems. echemi.com In contrast, alkylated naphthalenes are considered persistent, showing little to no biodegradation in laboratory tests. europa.eucanada.ca The related compound 2,6-di-tert-butylphenol also shows slow biodegradation. nih.gov This strongly suggests that this compound is a persistent compound in the environment, with a significantly longer half-life than its parent molecule, tetralin.

Table 2: Comparative Biodegradation Data for Tetralin and Related Alkylated Compounds This table illustrates the expected increase in persistence due to alkylation.

Compound Finding Persistence Implication Source(s)
Tetralin Half-life of 4-13 days in aquatic screening tests. Non-persistent echemi.com
Alkylated Naphthalene Not readily biodegradable (<10% degradation in 28 days). Persistent europa.eu
Di-alkyl tetralin-sulphonates Resistant to primary degradation. Persistent sdpi.org
2,6-di-tert-butylphenol Slow biodegradation (1.1-7.7% conversion to CO2 in 5 days). Persistent nih.gov

Environmental Transport and Distribution Modeling

Environmental transport and distribution models, such as multimedia fate models, are used to predict where a chemical will go in the environment and in what concentrations. nih.govacs.org For PAHs and their derivatives, these models simulate processes like atmospheric transport, gas-particle partitioning, deposition, and movement between air, water, and soil. nih.govacs.org

The physical-chemical properties of this compound suggest it will behave like other high molecular weight, lipophilic (fat-loving) PAHs. Its low estimated water solubility and high estimated octanol-water partition coefficient (Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment. ua.pt This means that if released into water, it would likely partition from the water column into the sediment, and if released to soil, it would have low mobility. nih.govacs.org

Its potential for long-range atmospheric transport depends on its volatility. While less volatile than naphthalene, related alkylated aromatics can still undergo atmospheric transport, either in the gas phase or adsorbed to particulate matter. acs.orgnih.gov Models like GEOS-Chem show that even PAHs with short atmospheric lifetimes can be transported to remote ecosystems like the Arctic. nih.gov The detection of a related compound, 6-butyltetralin, in the Arctic through non-target screening provides empirical evidence supporting the potential for long-range transport of such molecules.

Air-Water-Soil Partitioning Behavior

The environmental distribution of a chemical compound is governed by its tendency to partition between air, water, and soil phases. This behavior is dictated by key physicochemical properties such as the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law constant (H). These parameters determine whether a substance will be mobile in water, volatile in the air, or bound to soil and sediment. ladwp.comepa.gov

The soil organic carbon-water partition coefficient (Koc) describes the mobility of a substance in soil. chemsafetypro.com High Koc values indicate that the compound is likely to be strongly adsorbed to the organic fraction of soil and is therefore less mobile. chemsafetypro.comecetoc.org Given the expected high lipophilicity of this compound, a high Koc value can be anticipated, suggesting it would predominantly partition to soil and sediment rather than remaining in the aqueous phase.

The Henry's Law constant quantifies the partitioning of a chemical between air and water, indicating its volatility from an aqueous solution. ladwp.comresearchgate.net While no specific value for this compound was found, compounds with its molecular structure are generally expected to have low to moderate volatility from water. Simple models can be used to understand the mass distribution of contaminants in solid, aqueous, and gaseous phases based on these partitioning principles. researchgate.net

Table 1: Physicochemical Property Data for tert-Butyltetralin Isomers

Property Isomer Value Type Reference
Molecular Formula 2-tert-Butyl-1,2,3,4-tetrahydronaphthalene (B14672246) C14H20 - nih.gov
Molecular Weight 2-tert-Butyl-1,2,3,4-tetrahydronaphthalene 188.31 g/mol Computed nih.gov
LogP (Octanol-Water) 2-tert-Butyl-1,2,3,4-tetrahydronaphthalene 4.7 Computed (XLogP3) nih.gov

Long-Range Transport Potential and Bioaccumulation Potential (excluding biological impact)

Long-Range Transport Potential (LRTP)

The potential for a chemical to be transported over long distances from its source is a significant environmental concern. nih.gov For organic compounds like this compound, long-range atmospheric transport can occur when the chemical adsorbs to airborne particles. epa.gov The high lipophilicity and resulting high Koc value expected for this compound suggest it will strongly adsorb to particles. epa.gov This mechanism allows chemicals that are not necessarily highly volatile to travel vast distances. While specific studies modeling the LRTP of this compound were not identified, its chemical properties are consistent with compounds that have the potential for such transport.

Bioaccumulation Potential

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than in the surrounding environment. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the water at a steady state, is a key metric for assessing this potential. researchgate.netuninsubria.itnih.gov

There is no specific experimental BCF value available for this compound in the reviewed literature. However, its high expected octanol-water partition coefficient (Log Kow) suggests a significant potential for bioaccumulation in aquatic organisms. uninsubria.it Chemicals with high lipophilicity tend to accumulate in the fatty tissues of organisms. wikipedia.org For example, structurally related compounds such as 2,6-di-tert-butyl-p-cresol and 2,6-di-tert-butylphenol have been shown to have BCF values indicating a potential for bioconcentration in fish. nih.goveuropa.eu Therefore, it is reasonable to infer that this compound also has the potential to bioaccumulate, though experimental verification is required.

Analytical Detection and Quantification in Environmental Samples

Environmental monitoring programs are essential for understanding the prevalence and concentration of contaminants. youtube.comfssc.com These programs rely on robust analytical methods to detect and quantify chemicals in complex matrices like water, soil, and air. americanpharmaceuticalreview.com

Methods for Trace Analysis in Water, Soil, and Air

The detection of this compound in environmental samples typically involves chromatographic techniques, which are designed to separate complex mixtures into individual components for identification and quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.commeasurlabs.com A U.S. Environmental Protection Agency (EPA) report from 1982 documented the identification of this compound in drinking water concentrates using GC-MS, confirming the method's applicability. epa.gov For analysis, the compound is first extracted from the sample matrix. In water analysis, this can be achieved through liquid-liquid extraction (LLE) with a solvent like methylene (B1212753) chloride or through solid-phase extraction (SPE), where the analyte is adsorbed onto a solid sorbent and then eluted with a small volume of solvent. epa.gov For soil and sediment samples, ultrasonic extraction is a common method. mdpi.com The extract is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column before being detected by a mass spectrometer, which provides both quantification and structural confirmation. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile chromatographic technique used for environmental analysis. openaccessjournals.commdpi.com It is particularly suitable for compounds that are less volatile or thermally unstable. For a compound like this compound, a reversed-phase HPLC method would likely be used, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. openaccessjournals.com Sample preparation for HPLC is similar to that for GC-MS, often involving SPE to extract and concentrate the analyte from water samples. pjoes.com Detection can be achieved using various detectors, with mass spectrometry (LC-MS) providing the highest degree of sensitivity and selectivity. openaccessjournals.com

Table 2: Analytical Methods for Tetralin Derivatives and Related Compounds

Technique Sample Matrix Sample Preparation Detection Reference
GC-MS Drinking Water Reverse Osmosis Concentration Mass Spectrometry epa.gov
GC-MS Ground Water Liquid-Liquid Extraction (LLE) Mass Spectrometry epa.gov
GC-MS Environmental Samples Thermal Desorption (TD) Mass Spectrometry measurlabs.com
HPLC Environmental Water Solid-Phase Extraction (SPE) UV, Mass Spectrometry openaccessjournals.compjoes.com

Development of Sensitive and Selective Analytical Techniques

Achieving the low detection limits required for environmental trace analysis often necessitates the development of highly sensitive and selective methods.

Sensitivity Enhancement: Sensitivity can be improved through several strategies. Sample pre-concentration, using techniques like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME), effectively increases the analyte concentration before injection into the analytical instrument. pjoes.com For GC-based methods, thermal desorption (TD) can be used to concentrate volatile analytes from air or solid samples directly into the GC system, enhancing detection limits. measurlabs.com In HPLC, injecting larger sample volumes can also improve sensitivity, provided the system is optimized to handle it without compromising peak shape. pjoes.com

Selectivity Enhancement: Selectivity, the ability to measure the target analyte without interference from other compounds in the sample, is crucial for accurate quantification. dss.go.th Mass spectrometry is an inherently selective detection method. chromatographyonline.com By operating a mass spectrometer in selected ion monitoring (SIM) mode, the instrument is set to detect only specific mass fragments characteristic of this compound. This significantly reduces background noise and improves selectivity and sensitivity compared to full-scan mode. gcms.cz Isotope dilution analysis, where a stable isotope-labeled version of the analyte is added to the sample as an internal standard, provides very high accuracy and precision by correcting for matrix effects and variations in instrument response. gcms.cz While not specifically documented for this compound, it is a state-of-the-art approach for many organic pollutants.

Another strategy to enhance both sensitivity and selectivity is chemical derivatization. This involves chemically modifying the analyte to improve its chromatographic properties or detector response. dss.go.th For a compound like this compound, derivatization is generally not required for GC-MS analysis, as it is sufficiently volatile and stable. epa.gov

Future Research Directions and Emerging Paradigms for 6 Tert Butyltetralin Studies

Development of Novel and Highly Efficient Synthetic Methods

The traditional synthesis of 6-tert-Butyltetralin typically involves the Friedel-Crafts alkylation of tetralin using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃). ontosight.aimt.comcerritos.edu While effective, this method presents challenges related to catalyst waste, potential overalkylation, and harsh reaction conditions. cerritos.edu Future research should pivot towards more sustainable and efficient synthetic strategies that align with the principles of green chemistry.

Promising future directions include:

Ionic Liquid Catalysis : The use of ionic liquids, such as Et₃NHCl-AlCl₃, as both solvent and catalyst has shown excellent performance in the alkylation of tetralin with other olefins. mdpi.comresearchgate.net This approach offers advantages like catalyst recyclability, mild reaction conditions, and potentially higher selectivity, thereby reducing environmental impact. mdpi.com

Heterogeneous Catalysis : Exploring solid acid catalysts, like titanium-exchanged montmorillonite, could provide a significant process advantage. researchgate.net Such heterogeneous systems simplify product purification, allow for continuous flow processes, and enhance catalyst recovery and reuse, which are critical for industrial-scale synthesis.

Photocatalytic Methods : Visible-light-driven photocatalysis, particularly with earth-abundant metals like copper, is an emerging area in organic synthesis. chemrxiv.orgbeilstein-journals.org Developing a photocatalytic route to this compound could drastically reduce the energy intensity of the synthesis and avoid the use of stoichiometric acid catalysts. chemrxiv.orgresearchgate.net

Supercritical Fluid Technology : The application of supercritical fluids, such as supercritical hexane, has been demonstrated to intensify mass transfer and increase reaction rates for the hydrogenation of naphthalene (B1677914) to tetralin. researchgate.netmdpi.com Investigating the Friedel-Crafts alkylation in supercritical media could lead to a highly efficient process with simplified solvent removal. researchgate.net

Table 1: Comparison of Synthetic Methods for this compound

Method Catalyst/Medium Potential Advantages Research Focus
Traditional AlCl₃ / FeCl₃ Well-established, high conversion -
Ionic Liquid Catalysis Et₃NHCl-AlCl₃ Recyclable catalyst, mild conditions, high selectivity Optimization of ionic liquid composition and reaction parameters. mdpi.comresearchgate.net
Heterogeneous Catalysis Titanium-exchanged montmorillonite Catalyst reusability, simplified purification, flow chemistry Catalyst design, stability, and performance under various conditions. researchgate.net
Photocatalysis Copper-BINAP complex / Visible light Green energy source, mild conditions, novel reactivity Development of suitable photocatalysts and optimization of light-driven reactions. chemrxiv.orgbeilstein-journals.org
Supercritical Fluids Supercritical Hexane Enhanced mass transfer, high reaction rates, easy solvent removal Process design for alkylation in supercritical conditions. researchgate.netmdpi.com

Exploration of Undiscovered Reactivity Profiles and Reaction Design

The reactivity of this compound is largely unexplored. The interplay between the electron-rich aromatic ring and the bulky, electron-donating tert-butyl group can be expected to yield unique chemical behaviors. Future studies should aim to systematically map its reactivity.

Key areas for investigation include:

Selective Oxidation : The oxidation of tetralin to 1-tetralone (B52770) is an industrially relevant reaction. scirp.org Research into the selective oxidation of this compound could reveal how the tert-butyl group directs the regioselectivity of oxidation on both the aromatic and aliphatic rings. The use of novel catalysts, such as layered double hydroxide (B78521) (LDH)-hosted nickel complexes, could provide environmentally friendly routes to new oxidized derivatives. scirp.org

Directed Functionalization : The tert-butyl group can act as a bulky directing group in electrophilic aromatic substitution reactions. Future work should explore reactions like nitration, halogenation, and acylation to synthesize a library of novel derivatives. Computational tools like Fukui function analysis could be employed to predict the most likely sites of substitution, thus guiding synthetic efforts for creating multifunctional molecules. vulcanchem.com

Hydrogen Donation Capacity : Tetralin and its derivatives are effective hydrogen donors in various chemical processes, including coal liquefaction. osti.gov Quantifying the hydrogen-donating ability of this compound is crucial for its potential application in transfer hydrogenation reactions and as a radical scavenger. The steric hindrance from the tert-butyl group may influence its efficacy in these roles compared to unsubstituted tetralin. osti.gov

Atmospheric and Environmental Reactivity : The reactivity of volatile organic compounds with atmospheric oxidants like the hydroxyl radical (OH) is critical for understanding their environmental fate. Studies on related compounds like 1-tert-butyltetralin have been conducted to determine their OH reactivity. copernicus.orgcopernicus.org Similar investigations for this compound would provide valuable data on its atmospheric lifetime and degradation pathways.

Table 2: Potential Reactivity Studies for this compound

Reaction Type Research Goal Expected Influence of tert-Butyl Group
Selective Oxidation Synthesize novel ketones and alcohols. Directing effect on regioselectivity; potential steric hindrance. scirp.org
Electrophilic Substitution Create functionalized derivatives (e.g., nitro, halo). Directing substitution to specific positions on the aromatic ring.
Transfer Hydrogenation Evaluate as a hydrogen-donor solvent. Steric effects on the rate and efficiency of hydrogen transfer. osti.gov
Atmospheric Oxidation Determine environmental persistence and degradation products. Influence on reaction rates with atmospheric oxidants. copernicus.org

Advanced Computational Design of this compound-based Systems

Computational chemistry offers a powerful paradigm for accelerating the discovery of new materials and molecules by predicting their properties before synthesis. Applying these tools to this compound can guide research efforts toward derivatives with desired functions.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR) : For applications in medicinal chemistry, 2D and 3D QSAR models can be developed. As has been done for tetralin-sulfonamide derivatives, these models can correlate structural features of designed this compound analogues with their biological activity, such as enzyme inhibition. researchgate.net

Molecular Docking : To design molecules with specific biological targets, molecular docking simulations can predict the binding modes and affinities of this compound derivatives within the active sites of proteins. This approach has been successfully used to rationalize the activity of tetralin-based inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-4). researchgate.net

Reactivity Prediction : Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity. vulcanchem.com This includes calculating electrostatic potential maps to identify sites susceptible to electrophilic or nucleophilic attack, thereby informing the design of selective synthetic routes.

Materials Property Simulation : For materials science applications, computational models can predict the physical and electronic properties of polymers or molecular assemblies derived from this compound. This can guide the design of materials with enhanced thermal stability, specific electronic properties, or desired morphologies.

Table 3: Computational Methods and Their Applications for this compound Studies

Computational Method Application Area Research Objective
QSAR / Docking Medicinal Chemistry Design derivatives with specific biological activity (e.g., enzyme inhibitors). researchgate.netnih.gov
DFT Calculations Synthetic Chemistry Predict reaction sites and mechanisms for selective functionalization. vulcanchem.com
Molecular Dynamics Materials Science Simulate the self-assembly and conformational behavior of derived systems.
Property Prediction Materials Science / Catalysis Forecast electronic, thermal, and catalytic properties of new derivatives.

Integration with Nanotechnology and Supramolecular Chemistry

The structural features of this compound—an aromatic platform with a bulky, non-polar substituent—make it an intriguing building block for constructing complex, ordered systems through non-covalent interactions.

Emerging paradigms in this area include:

Supramolecular Assembly : Supramolecular chemistry, the "chemistry beyond the molecule," utilizes interactions like π–π stacking and van der Waals forces to build larger structures. chemistryviews.orgrsc.org The aromatic core of this compound can participate in π-stacking, while the bulky tert-butyl group would heavily influence the geometry and packing of the resulting assemblies, potentially leading to novel materials with controlled porosity or host-guest capabilities. Research on bowl-shaped polycyclic aromatic hydrocarbons (PAHs) demonstrates how molecular curvature and substituents guide the formation of complex architectures. rsc.orgrsc.org

Host-Guest Chemistry : Functionalized this compound derivatives could be designed as components of larger host molecules for the selective recognition of guest species. Conversely, the molecule itself could act as a guest within macrocyclic hosts like cyclodextrins or pillararenes, leading to applications in sensing or controlled release. acs.org

Nanomaterials and Drug Delivery : In nanotechnology, molecules that can self-assemble into well-defined structures are highly sought after. By attaching appropriate functional groups (e.g., hydrophilic chains or targeting moieties), this compound could be a core component of amphiphiles that form micelles or vesicles. This concept has been demonstrated with other systems, such as folic acid-modified molecules that self-assemble into nanoparticles for targeted drug delivery. dntb.gov.ua

Functional Polymers : The compound can serve as a monomer or an additive in polymer synthesis. ontosight.ai The rigid tetralin backbone and the bulky tert-butyl group could impart enhanced thermal stability, rigidity, and specific processing characteristics to polymers. ontosight.ai

Table 4: Potential Applications in Nanotechnology and Supramolecular Chemistry

Field Application Role of this compound
Supramolecular Chemistry Self-Assembled Materials Structural building block with defined steric and electronic properties. rsc.org
Host-Guest Chemistry Molecular Sensors Component of a host or guest in a recognition system. acs.org
Nanotechnology Drug Delivery Systems Hydrophobic core for self-assembling nano-pharmacosomes. dntb.gov.ua
Materials Science High-Performance Polymers Monomer or additive to enhance thermal and mechanical properties. ontosight.ai

Potential for Advanced Catalytic Applications and Sustainable Chemical Processes

The development of new catalysts is central to advancing chemical synthesis and creating more sustainable industrial processes. The unique steric and electronic properties of this compound make its derivatives promising candidates for ligands in catalysis.

Future research should explore:

Ligand Development for Asymmetric Catalysis : By introducing coordinating groups (e.g., phosphines, amines) onto the tetralin scaffold, novel chiral ligands can be synthesized. The rigid structure of the tetralin core, combined with the steric bulk of the tert-butyl group, could create a well-defined chiral pocket around a metal center, enabling high stereoselectivity in asymmetric reactions. nih.gov

Organocatalysis : Derivatives of this compound could be designed to function as metal-free organocatalysts. The scaffold could be functionalized with acidic or basic sites to catalyze a range of organic transformations, with the bulky substituent influencing substrate approach and transition state geometry.

Sustainable Chemical Processes : This area connects directly with the development of efficient synthetic methods (Section 8.1). A primary goal of future research should be to ensure that any process involving this compound adheres to green chemistry principles. This includes the use of catalytic (as opposed to stoichiometric) reagents, employing recyclable catalysts like heterogeneous systems or ionic liquids, minimizing waste, and designing reactions that are energy-efficient. mdpi.comresearchgate.netscirp.org The catalytic oxidation of tetralin using environmentally benign oxidants and reusable catalysts is a prime example of this philosophy in action. scirp.orgrsc.org

Table 5: Catalytic and Sustainable Process Applications

Application Area Research Direction Alignment with Sustainability
Asymmetric Catalysis Design of novel chiral ligands based on the tetralin scaffold. Enables efficient synthesis of valuable chiral molecules. nih.gov
Organocatalysis Development of metal-free catalysts for organic reactions. Avoids use of toxic or expensive heavy metals.
Green Synthesis Use of recyclable catalysts (e.g., ionic liquids, solid acids). Reduces waste and improves process efficiency (Principle 9 of Green Chemistry). mdpi.comresearchgate.net
Catalytic Oxidation Employing clean oxidants and reusable catalysts for functionalization. Reduces hazardous byproducts and environmental impact. scirp.orgrsc.org

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